
2-bromo-N-(3-chloro-2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3-chloro-2-methylphenyl)butanamide, also known as Bromo-Chloro-Methyl-Butanamide (BCMB), is an organic compound that has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. BCMB is a versatile compound, as it can be used in a variety of reactions and can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules.
Aplicaciones Científicas De Investigación
BCMB has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB has been used to synthesize various compounds for use in drug discovery and development. In synthetic chemistry, BCMB has been used to synthesize various compounds for use in organic synthesis. In biochemistry, BCMB has been studied for its ability to interact with proteins and enzymes, and to modulate their activity.
Mecanismo De Acción
BCMB is an organic compound that can interact with proteins and enzymes, and modulate their activity. The mechanism of action of BCMB is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the protein or enzyme. This covalent bond can then alter the structure of the protein or enzyme, leading to changes in its activity.
Biochemical and Physiological Effects
BCMB has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, which can lead to increased concentrations of these compounds in the body. BCMB has also been found to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to increased mutation rates. Finally, BCMB has been found to interact with receptors, leading to changes in the activity of certain hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BCMB in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and it can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules. However, BCMB can be toxic if handled improperly, and it can be difficult to obtain in large quantities.
Direcciones Futuras
BCMB has many potential future applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB could be used to synthesize novel compounds for use in drug discovery and development. In synthetic chemistry, BCMB could be used to synthesize compounds for use in organic synthesis. In biochemistry, BCMB could be studied for its ability to interact with proteins and enzymes, and modulate their activity. Finally, BCMB could be studied for its effects on biochemical and physiological processes, such as its ability to inhibit the activity of enzymes involved in DNA replication and repair.
Métodos De Síntesis
BCMB can be synthesized through a variety of methods, such as the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base, such as aqueous sodium hydroxide, to form a Grignard reagent. The Grignard reagent can then be reacted with a carbonyl compound, such as a ketone or an aldehyde, to form the desired product. The Wittig reaction involves the reaction of an alkyl halide with a phosphorus ylide to form an alkene. This alkene can then be reacted with a carbonyl compound to form the desired product.
Propiedades
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZKBBHUYBRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2391217.png)
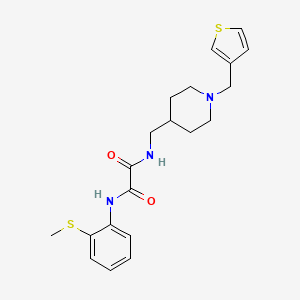


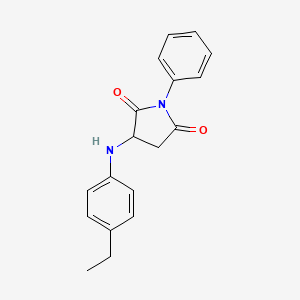
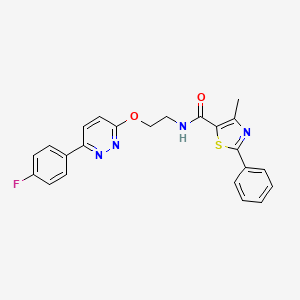
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)
![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)
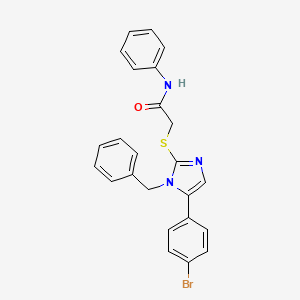
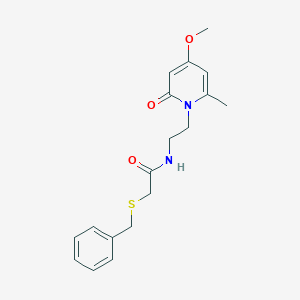
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
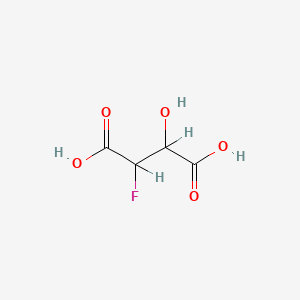
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2391240.png)